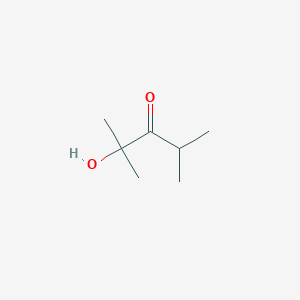

2-Hydroxy-2,4-dimethyl-3-pentanone

Description

Properties

CAS No. |

3212-67-7 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-hydroxy-2,4-dimethylpentan-3-one |

InChI |

InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3 |

InChI Key |

XWJXXDDXZUVWBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to a lack of extensive publicly available experimental data for this specific compound, this guide also includes data for the closely related compound, 2,4-dimethyl-3-pentanone, to provide a comparative reference.

Compound Identity and Structure

This compound is an alpha-hydroxy ketone. Its chemical structure consists of a pentanone backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.

Molecular Formula: C₇H₁₄O₂[1]

Canonical SMILES: CC(C)C(=O)C(C)(C)O

InChI Key: XWJXXDDXZUVWBY-UHFFFAOYSA-N[1]

Tabulated Physical Properties

Quantitative data for this compound is limited primarily to computed values. The following table summarizes the available data from the PubChem database. For comparative purposes, experimental data for the related compound 2,4-dimethyl-3-pentanone (which lacks the hydroxyl group) is also presented.

| Property | This compound | 2,4-dimethyl-3-pentanone |

| Molecular Weight | 130.18 g/mol (Computed)[1] | 114.19 g/mol |

| Molecular Formula | C₇H₁₄O₂[1] | C₇H₁₄O |

| Boiling Point | Not available | 124 °C[2] |

| Melting Point | Not available | -80 °C[2] |

| Density | Not available | 0.806 g/mL at 25 °C |

| Solubility in Water | Not available | Insoluble[3] |

| Kovats Retention Index | 1376 (Standard polar)[1] | Not available |

Experimental Protocols

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of corresponding ketones. For instance, the oxidation of alkyl aryl ketones using Oxone and a catalytic amount of iodobenzene has been reported as an effective method for α-hydroxylation.

Signaling Pathways and Logical Relationships

Currently, there is no available information in scientific literature or databases detailing any specific signaling pathways, experimental workflows, or logical relationships directly involving this compound. Therefore, no diagrams can be generated for this compound at this time.

Conclusion

This guide consolidates the currently available physical property data for this compound. It is important to note the significant lack of experimentally determined physical properties for this compound in publicly accessible resources. The provided data for the related ketone, 2,4-dimethyl-3-pentanone, serves as a useful, albeit structurally different, reference point. Further experimental investigation is required to fully characterize the physical properties of this compound.

References

In-Depth Technical Guide: 2-Hydroxy-2,4-dimethyl-3-pentanone (CAS 3212-67-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of the chemical compound 2-Hydroxy-2,4-dimethyl-3-pentanone, identified by CAS number 3212-67-7. Due to the limited availability of extensive experimental data for this specific molecule in public literature, this document also references data from structurally related compounds to provide a broader context for its potential characteristics and applications.

Core Chemical Identity and Properties

This compound is an alpha-hydroxyketone.[1] Its chemical structure features a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group at the fourth position.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| CAS Number | 3212-67-7 | Identifier | [2] |

| Molecular Formula | C₇H₁₄O₂ | --- | [2] |

| Molecular Weight | 130.18 g/mol | Computed | [2] |

| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | Identifier | [2] |

| Synonyms | 3-Pentanone, 2-hydroxy-2,4-dimethyl- | Identifier | [2] |

| XLogP3-AA (LogP) | 0.9 | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 2 | Computed | [2] |

| Topological Polar Surface Area | 37.3 Ų | Computed | [2] |

| Kovats Retention Index | 1376 | Experimental | [2] |

Potential Uses and Applications

Specific industrial or research applications for this compound are not well-documented. However, by examining a closely related compound, 2,4-Dimethyl-3-pentanone (CAS 565-80-0), we can infer potential areas of interest.

2,4-Dimethyl-3-pentanone (also known as Diisopropyl ketone) is used as a solvent in chemical and pharmaceutical manufacturing processes.[3] Its effectiveness in dissolving organic substances makes it valuable in the formulation and purification of various compounds.[3] Given the structural similarity, this compound might also exhibit utility as a specialized solvent or as a chemical intermediate in organic synthesis.

Biological Activity and Mechanism of Action

There is a notable absence of published studies on the biological activity and mechanism of action for this compound. Research on other ketones has indicated a range of biological activities; for example, certain ketone bodies have been shown to inhibit the proliferation of various cancer cell lines.[4] However, it is critical to note that such findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Experimental Protocols: A Proposed Synthesis

While a specific, validated synthesis protocol for this compound is not available in the literature, a general methodology can be proposed based on established organic chemistry principles for creating alpha-hydroxyketones. The following represents a hypothetical experimental workflow.

Proposed Synthesis of this compound

This proposed method involves the Grignard reaction, a common technique for forming carbon-carbon bonds.

Methodology:

-

Preparation of Grignard Reagent: Isopropylmagnesium bromide would be prepared by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation Reaction: The prepared Grignard reagent would then be added dropwise to a cooled solution (-78 °C) of 2-hydroxy-2-methylpropanoyl chloride in anhydrous diethyl ether. The acid chloride can be prepared from 2-hydroxyisobutyric acid.

-

Quenching: After the addition is complete, the reaction would be allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude product would be purified using column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Caption: Proposed workflow for the synthesis of CAS 3212-67-7.

Data Availability and Relationships

The current understanding of CAS 3212-67-7 is built upon a combination of computational data for the specific molecule and experimental data from related analogs. This relationship is crucial for guiding future research.

Caption: Logical relationship of available data for CAS 3212-67-7.

References

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]

- 2. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-3-pentanone (565-80-0) at Nordmann - nordmann.global [nordmann.global]

- 4. 2,2-Dimethyl-3-pentanone | 564-04-5 | Benchchem [benchchem.com]

Synthesis of α-Hydroxy Ketones: A Technical Guide with a Focus on 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of synthetic methodologies for α-hydroxy ketones, with a specific focus on the preparation of 2-Hydroxy-2,4-dimethyl-3-pentanone. α-Hydroxy ketones are a pivotal structural motif in numerous natural products and pharmaceutical agents, making their efficient synthesis a critical aspect of organic chemistry and drug development. This document details three primary synthetic strategies: Acyloin Condensation, direct oxidation of ketones, and Grignard reactions with α-keto esters. Each section includes a comprehensive overview of the methodology, detailed reaction mechanisms, step-by-step experimental protocols, and tabulated quantitative data for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the chemical transformations.

Introduction to α-Hydroxy Ketones

α-Hydroxy ketones, also known as acyloins, are organic compounds containing a hydroxyl group adjacent to a ketone functionality.[1] This structural feature imparts unique chemical reactivity, rendering them valuable intermediates in organic synthesis. They serve as precursors to a wide array of other functional groups and are integral components of many biologically active molecules. The development of efficient and selective methods for the synthesis of α-hydroxy ketones is, therefore, a significant area of research. This guide will explore three robust methods for the synthesis of the sterically hindered α-hydroxy ketone, this compound.

Synthetic Methodologies

This section details three distinct and effective approaches for the synthesis of this compound.

Acyloin Condensation of Isobutyrate Esters

The acyloin condensation is a classical method for the reductive coupling of two carboxylic esters to form an α-hydroxy ketone.[2][3] This reaction is typically carried out using metallic sodium in an aprotic solvent.[2] For the synthesis of this compound, the bimolecular condensation of an isobutyrate ester, such as ethyl isobutyrate, is a direct and viable route.

2.1.1. Reaction Mechanism

The mechanism of the acyloin condensation involves the following key steps:

-

Electron Transfer: Two sodium atoms donate an electron to the carbonyl groups of two ester molecules, forming a radical anion intermediate.

-

Dimerization: The two radical anions couple to form a dianion.

-

Elimination: Two alkoxide groups are eliminated to form a 1,2-diketone intermediate.

-

Further Reduction: Two more sodium atoms transfer electrons to the 1,2-diketone, forming a sodium enediolate.

-

Protonation: Neutralization with a proton source (e.g., during aqueous workup) yields an enediol, which then tautomerizes to the stable α-hydroxy ketone.[3]

2.1.2. Experimental Protocol: Synthesis of this compound

-

Materials:

-

Ethyl isobutyrate

-

Sodium metal

-

Anhydrous toluene

-

Trimethylchlorosilane (TMSCl) (optional, for Rühlmann modification)[4]

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is flame-dried and flushed with nitrogen.

-

Anhydrous toluene and sodium metal, cut into small pieces, are added to the flask.

-

The mixture is heated to reflux with vigorous stirring to create a fine dispersion of sodium.

-

A solution of ethyl isobutyrate in anhydrous toluene is added dropwise from the dropping funnel to the refluxing mixture. If using the Rühlmann modification, TMSCl is added concurrently.[4]

-

The reaction mixture is refluxed for several hours until the sodium is consumed.

-

The mixture is cooled to room temperature and the excess sodium is quenched by the slow addition of methanol.

-

The mixture is then poured into a beaker containing ice and concentrated HCl is added to dissolve the salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

-

2.1.3. Quantitative Data

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| Ethyl Isobutyrate | 1.0 mol | Analogous acyloin condensations |

| Sodium | 4.0 mol | Stoichiometric requirement |

| Toluene | 1 L | Typical solvent volume |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 111 °C) | [5] |

| Time | 4-8 hours | Analogous acyloin condensations |

| Yield | ||

| Expected Yield | 50-70% | [3] |

Oxidation of 2,4-dimethyl-3-pentanone

The direct α-hydroxylation of a ketone is another powerful strategy for the synthesis of α-hydroxy ketones.[6] For the synthesis of this compound, the corresponding ketone, 2,4-dimethyl-3-pentanone (diisopropyl ketone), can be oxidized. A variety of oxidizing agents can be employed, with reagents such as m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid catalyst or oxygen in the presence of a suitable metal catalyst being common choices.

2.2.1. Reaction Mechanism (Using Peroxy Acids)

The mechanism for the α-hydroxylation of a ketone using a peroxy acid typically proceeds through the enol or enolate form of the ketone.

-

Enolization: The ketone is first converted to its enol tautomer, a process that is often catalyzed by acid or base.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic oxygen of the peroxy acid.

-

Proton Transfer and Rearrangement: A series of proton transfers and rearrangements lead to the formation of the α-hydroxy ketone and the corresponding carboxylic acid byproduct.

2.2.2. Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,4-Dimethyl-3-pentanone

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2,4-dimethyl-3-pentanone and a catalytic amount of p-toluenesulfonic acid in dichloromethane at 0 °C, add m-CPBA portion-wise.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium sulfite solution to destroy excess peroxy acid.

-

The organic layer is separated and washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

2.2.3. Quantitative Data

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| 2,4-Dimethyl-3-pentanone | 1.0 mol | |

| m-CPBA | 1.2 mol | Typical excess for oxidation |

| Dichloromethane | 1 L | Common solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | General oxidation conditions |

| Time | 2-6 hours | Typical reaction time |

| Yield | ||

| Expected Yield | 60-80% | Based on similar α-hydroxylations[6] |

Grignard Reaction with an α-Keto Ester

A versatile approach to constructing tertiary α-hydroxy ketones involves the reaction of a Grignard reagent with an α-keto ester. For the synthesis of this compound, the reaction of methyl 2-oxo-3-methylbutanoate with methylmagnesium bromide provides a direct route.

2.3.1. Reaction Mechanism

The Grignard reaction with an α-keto ester proceeds via nucleophilic addition of the Grignard reagent to the ketone carbonyl, which is generally more electrophilic than the ester carbonyl.

-

Nucleophilic Attack: The Grignard reagent (e.g., methylmagnesium bromide) adds to the electrophilic carbonyl carbon of the ketone.

-

Formation of Tetrahedral Intermediate: This addition forms a magnesium alkoxide tetrahedral intermediate.

-

Protonation: Aqueous acidic workup protonates the alkoxide to yield the final tertiary α-hydroxy ketone.

2.3.2. Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 2-oxo-3-methylbutanoate

-

Methylmagnesium bromide (solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-oxo-3-methylbutanoate in anhydrous diethyl ether and cooled to 0 °C in an ice bath.

-

A solution of methylmagnesium bromide in diethyl ether is added dropwise from the dropping funnel.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography or distillation.

-

2.3.3. Quantitative Data

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| Methyl 2-oxo-3-methylbutanoate | 1.0 mol | |

| Methylmagnesium Bromide | 1.1 mol | Slight excess of Grignard reagent |

| Diethyl Ether | 1 L | Typical solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Standard Grignard conditions |

| Time | 1-3 hours | Typical reaction time |

| Yield | ||

| Expected Yield | 70-90% | Based on similar Grignard additions to ketones[7] |

Conclusion

The synthesis of α-hydroxy ketones, and specifically this compound, can be effectively achieved through several synthetic routes. The Acyloin condensation offers a direct approach from readily available esters, while the oxidation of the corresponding ketone provides an alternative pathway. The Grignard reaction with an α-keto ester presents a highly efficient and selective method for constructing the desired tertiary alcohol functionality. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Acyloin Condensation [chemistrynewlight.blogspot.com]

- 3. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. bspublications.net [bspublications.net]

- 6. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for researchers. The document outlines the predicted spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to clarify the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using established computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique proton environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~2.5 - 4.0 | Singlet (broad) | 1H |

| -CH(CH₃)₂ | 3.0 - 3.2 | Septet | 1H |

| -C(OH)(CH₃)₂ | 1.3 - 1.5 | Singlet | 6H |

| -CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum shows five signals, corresponding to the five distinct carbon environments within the this compound molecule.

| Signal Assignment | Predicted Chemical Shift (ppm) |

| C=O | 210 - 220 |

| -C(OH)(CH₃)₂ | 75 - 85 |

| -CH(CH₃)₂ | 35 - 45 |

| -C(OH)(CH₃)₂ | 25 - 35 |

| -CH(CH₃)₂ | 15 - 25 |

Molecular Structure and Signal Assignment

To aid in the interpretation of the NMR data, the chemical structure of this compound with atom numbering is provided below. This numbering is used for the assignment of the respective NMR signals.

Experimental Protocols

The following section details a standard methodology for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆). The typical volume required is 0.6-0.7 mL.

-

Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filtration and Transfer : To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. Solid particles can adversely affect the magnetic field homogeneity and degrade spectral quality.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup : Place the prepared NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Acquisition Parameters :

-

Spectral Width : ~16 ppm

-

Number of Scans : 8-16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters :

-

Spectral Width : ~240 ppm

-

Number of Scans : Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

-

-

Data Processing : The raw Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. This involves applying a window function (e.g., exponential multiplication for sensitivity enhancement), phase correction, and baseline correction. The chemical shifts are then referenced to the internal standard (TMS at 0 ppm).

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical aspect of obtaining high-quality NMR data. The following diagram illustrates this standard workflow.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. The provided predicted data and experimental protocols offer a strong starting point for researchers working with this molecule or structurally related compounds. It is always recommended to confirm predicted data with experimentally acquired spectra whenever possible.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Hydroxy-2,4-dimethyl-3-pentanone, an alpha-hydroxy ketone. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a critical aspect of pharmaceutical research and development, metabolomics, and quality control processes.

Introduction

This compound (CAS No. 18842-49-4) is a functionalized ketone of interest in various chemical and biological studies. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Understanding the specific fragmentation pathways under electron ionization (EI) is paramount for accurate identification. This document outlines the expected fragmentation patterns, presents the mass spectral data, and provides a plausible experimental protocol for its analysis.

Experimental Protocols

While a specific experimental protocol for the acquisition of the reference mass spectrum for this compound is not publicly detailed, a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of volatile ketones can be proposed.

2.1. Sample Preparation

For a standard analysis, a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane is prepared. The concentration is typically in the range of 10-100 µg/mL to avoid column and detector saturation.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle a concentrated sample. The injector temperature is maintained at approximately 250°C to ensure rapid volatilization of the analyte.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial oven temperature of 50°C is held for 2 minutes, followed by a ramp of 10°C/min to 250°C, which is then held for 5 minutes. This program allows for the effective separation of the analyte from any impurities.

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 35-200 amu to capture the molecular ion and all significant fragment ions.

-

Ion Source Temperature: Maintained at approximately 230°C.

-

Transfer Line Temperature: Maintained at approximately 280°C to prevent condensation of the analyte.

Below is a workflow diagram illustrating the proposed experimental protocol.

Mass Spectrometry Fragmentation Analysis

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl and hydroxyl functional groups.

3.1. Quantitative Data

The mass spectrum of this compound (NIST Standard Reference Database Number: 90645) exhibits a series of fragment ions. The most significant of these are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 85 | [C3H5]+ |

| 43 | 100 | [C3H7]+ or [CH3CO]+ |

| 59 | 95 | [C3H7O]+ |

| 71 | 30 | [C4H7O]+ |

| 87 | 15 | [C5H11O]+ |

| 115 | 5 | [M-CH3]+ |

| 130 | <1 | [M]+• (Molecular Ion) |

3.2. Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of a non-bonding electron from one of the oxygen atoms, to form the molecular ion ([M]+•) at m/z 130. Due to its instability, the molecular ion readily undergoes fragmentation.

The primary fragmentation mechanisms observed are alpha-cleavage and subsequent rearrangements.

-

Alpha-Cleavage: This is a characteristic fragmentation of ketones where the bond adjacent to the carbonyl group is cleaved. In this compound, there are two potential sites for alpha-cleavage.

-

Cleavage 'a': Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the formation of a resonance-stabilized acylium ion at m/z 87 and an isopropyl radical.

-

Cleavage 'b': Cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl group is a highly favored pathway. This leads to the formation of the base peak at m/z 43, corresponding to the isopropyl cation ([C3H7]+), and a radical. An alternative and significant fragmentation pathway involves the formation of a resonance-stabilized oxonium ion at m/z 59 ([C3H7O]+), which is a result of charge retention on the oxygen-containing fragment. This is a very prominent peak in the spectrum.

-

-

Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For example, the ion at m/z 87 can lose a molecule of carbon monoxide (CO) to form a fragment at m/z 59. The ion at m/z 71 is likely formed through a rearrangement and loss of a methyl group from a larger fragment. The peak at m/z 41 corresponds to the allyl cation ([C3H5]+), which can be formed through various rearrangement pathways from larger fragments.

The proposed fragmentation pathways are illustrated in the following diagram:

Conclusion

The mass spectrometry fragmentation of this compound is dominated by alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic fragment ions at m/z 43, 59, and 87. The base peak is observed at m/z 43, corresponding to the stable isopropyl cation. The presence of a prominent peak at m/z 59 is indicative of the alpha-hydroxy ketone moiety. This detailed understanding of the fragmentation pattern is invaluable for the unambiguous identification of this compound in complex analytical samples. The provided experimental protocol offers a robust starting point for developing a validated analytical method for this and structurally related compounds.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Hydroxy-2,4-dimethyl-3-pentanone

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 2-Hydroxy-2,4-dimethyl-3-pentanone. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on characteristic spectral features, experimental protocols, and the logical interpretation of its IR spectrum.

Introduction to the Infrared Spectroscopy of α-Hydroxy Ketones

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For a molecule like this compound, which contains both a hydroxyl (-OH) and a carbonyl (C=O) group, IR spectroscopy provides distinct signals that are crucial for its characterization. The intramolecular interactions, such as hydrogen bonding between the hydroxyl and carbonyl groups, can influence the position and shape of their respective absorption bands.

Predicted Infrared Spectral Data

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, its characteristic IR absorption bands can be predicted with high accuracy based on the analysis of similar α-hydroxy ketones and related molecules. The key functional groups and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad | The broadness is indicative of hydrogen bonding. |

| Alkyl | C-H stretch | 2985 - 2870 | Strong | Characteristic of sp³ hybridized carbons in the methyl and isopropyl groups. |

| Carbonyl | C=O stretch | 1715 - 1700 | Strong | The position may be slightly lowered due to intramolecular hydrogen bonding. |

| Methyl | C-H bend (asymmetric) | ~1470 | Medium | |

| Isopropyl | C-H bend | ~1385 and ~1370 | Medium-Weak | The presence of a doublet is characteristic of an isopropyl group. |

| Hydroxyl | O-H bend | 1420 - 1330 | Medium, Broad | |

| Alkyl Ketone | C-C-C bend | 1230 - 1100 | Medium |

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following protocol outlines the methodology for obtaining a high-quality IR spectrum of a neat liquid sample, such as this compound, using a Fourier Transform Infrared (FT-IR) spectrometer.[1][2][3]

3.1. Materials and Equipment

-

FT-IR Spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Desiccator for storing salt plates

-

Acetone (reagent grade) for cleaning

-

Kimwipes or other lint-free tissues

-

Gloves

3.2. Procedure

-

Preparation of Salt Plates: Retrieve two salt plates from a desiccator. If the plates are not clean, gently wipe them with a Kimwipe lightly dampened with acetone.[1] Allow the acetone to fully evaporate before use. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[1]

-

Sample Application: Using a clean Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.[1]

-

Assembling the Sample Cell: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[1]

-

Acquiring the Spectrum: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.[1]

-

Background Scan: First, run a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum as needed, which may include baseline correction and peak labeling.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone.[1] Return the clean, dry plates to the desiccator.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes and relationships in the IR spectroscopic analysis of this compound.

Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.

Caption: Logical relationship between functional groups and IR peaks.

References

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in organic synthesis and potentially in broader chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and outlines a general synthetic approach, offering valuable information for professionals in drug development and chemical research.

Chemical Identity and Nomenclature

The compound with the structure this compound is formally named 2-hydroxy-2,4-dimethylpentan-3-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the molecular structure, which consists of a five-carbon pentanone backbone with a hydroxyl group and a methyl group attached to the second carbon atom, and another methyl group on the fourth carbon atom.

For ease of reference and database searching, this compound is also known by several synonyms and identifiers:

| Identifier Type | Value |

| CAS Number | 3212-67-7[1] |

| PubChem CID | 547735[1] |

| DSSTox Substance ID | DTXSID50338229[1] |

| Nikkaji Number | J581.570C[1] |

| RefChem | 261593[1] |

| InChI | InChI=1S/C7H14O2/c1-5(2)6(8)7(3,4)9/h5,9H,1-4H3[1] |

| InChIKey | XWJXXDDXZUVWBY-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C(=O)C(C)(C)O[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H14O2 | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 130.099379685 | PubChem[1] |

| Monoisotopic Mass | 130.099379685 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 114 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Experimental Property | ||

| Kovats Retention Index (standard polar) | 1376 | NIST Mass Spectrometry Data Center[1] |

Experimental Protocols

General Synthesis of α-Hydroxy Ketones:

A common method for the synthesis of α-hydroxy ketones is the nucleophilic addition of a Grignard reagent to an appropriate α-keto aldehyde or a related derivative, followed by acidic workup. For 2-hydroxy-2,4-dimethylpentan-3-one, a plausible synthetic route would involve the reaction of isobutyryl chloride with a suitable nucleophile to form the pentanone backbone, followed by a selective hydroxylation at the C2 position.

Conceptual Experimental Workflow for Synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Purification Protocol:

Following the synthesis, the crude product would typically be purified using standard laboratory techniques. A general purification protocol would involve:

-

Extraction: The reaction mixture is quenched with a suitable aqueous solution, and the organic product is extracted into an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Washing: The organic layer is washed with brine to remove any remaining aqueous impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Chromatography: The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

Spectroscopic Data

While specific experimental spectra for 2-hydroxy-2,4-dimethylpentan-3-one are not widely published, data is available through the NIST Mass Spectrometry Data Center and SpectraBase, as indicated by PubChem.[1] This includes mass spectrometry (GC-MS) and infrared (IR) spectroscopy data. These spectral data are essential for the structural confirmation of the synthesized compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. Research into the biological effects of this compound could be a potential area for future investigation, particularly given the diverse biological roles of other α-hydroxy ketones.

Logical Relationship for Future Research:

Caption: A logical workflow for investigating the potential biological relevance of this compound.

This technical guide provides a foundational understanding of this compound based on currently available data. Further experimental investigation is required to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-2,4-dimethyl-3-pentanone, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies for solubility determination and provides a framework for systematic investigation.

Introduction

This compound is an alpha-hydroxy ketone. The presence of both a hydroxyl and a ketone functional group suggests a moderate polarity, which will influence its solubility in different solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. This guide outlines the standard experimental procedures for determining its solubility and provides a template for the presentation of such data.

Physicochemical Properties

A summary of the computed and experimental properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | PubChem[1] |

| CAS Number | 3212-67-7 | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Polar Retention Index | 1376 | NIST Mass Spectrometry Data Center[1] |

Solubility Data

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Method of Determination |

| Water | Polar Protic | Data not available | Shake-Flask Method |

| Ethanol | Polar Protic | Data not available | Shake-Flask Method |

| Methanol | Polar Protic | Data not available | Shake-Flask Method |

| Acetone | Polar Aprotic | Data not available | Shake-Flask Method |

| Ethyl Acetate | Polar Aprotic | Data not available | Shake-Flask Method |

| Dichloromethane | Nonpolar | Data not available | Shake-Flask Method |

| Toluene | Nonpolar | Data not available | Shake-Flask Method |

| Hexane | Nonpolar | Data not available | Shake-Flask Method |

Note: This table is intended as a template for recording experimentally determined solubility data.

Experimental Protocols

The following sections detail the standard methodologies for determining the solubility of a liquid compound like this compound.

The reliable determination of solubility is a critical step in chemical research and development. The "shake-flask" method is a widely recognized and accurate technique for determining the thermodynamic solubility of a compound.[2][3][4][5] This method involves equilibrating a surplus of the solute with the solvent until a saturated solution is achieved. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique.

-

Preparation:

-

Ensure both the solute (this compound) and the chosen solvent are of high purity.

-

Prepare a series of vials for each solvent to be tested.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in each vial. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[3]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter is recommended.[2]

-

-

Quantification:

-

The concentration of this compound in the saturated solution can be determined by a suitable analytical method.

-

UV/Vis Spectroscopy: This method is applicable if the compound has a chromophore that absorbs in the UV-Visible range.[6][7][8][9][10] A calibration curve of known concentrations of the compound in the specific solvent must be prepared to determine the concentration of the unknown sample.

-

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[11][12][13] A calibration curve is prepared by injecting known concentrations of this compound. The saturated solution is then injected, and its concentration is determined from the calibration curve.

-

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

-

Plausible Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on general organic chemistry principles for the formation of alpha-hydroxy ketones. A common method involves the acyloin condensation or a related reaction. The following diagram illustrates a general workflow for a typical organic synthesis.[14][15][16][17]

Disclaimer: The information provided in this guide regarding experimental protocols is for informational purposes only and should be adapted and validated by qualified personnel in a laboratory setting. Safety precautions appropriate for the handling of all chemicals should be strictly followed.

References

- 1. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. mt.com [mt.com]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 10. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. biotage.com [biotage.com]

- 15. biotage.com [biotage.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-2,4-dimethyl-3-pentanone. Due to the limited availability of specific stability data for this compound in published literature, this guide synthesizes information from safety data sheets and extrapolates potential degradation pathways based on the known chemistry of α-hydroxy ketones. The experimental protocols outlined are based on established principles of forced degradation studies and are intended to serve as a robust framework for generating specific stability data.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| CAS Number | 3212-67-7 |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in alcohol. Water solubility is estimated to be 5700 mg/L at 25°C.[1] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on available safety data sheets.

Table 2.1: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, well-ventilated place. |

| Container | Keep container tightly closed in a dry place. |

| Atmosphere | Store in a well-ventilated area. |

| Light | Protect from light. While specific photostability data is unavailable, photochemical reactions are a known degradation pathway for ketones. |

Handling Precautions:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the presence of the α-hydroxy ketone functional group suggests susceptibility to several classes of reactions. These potential pathways are crucial for designing comprehensive stability-indicating analytical methods.

Oxidative Degradation

α-Hydroxy ketones can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group. This can be initiated by various oxidizing agents.

Photochemical Degradation

Ketones, including α-hydroxy ketones, are known to undergo photochemical reactions upon exposure to UV light. A common pathway is the Norrish Type I cleavage, which involves the formation of radical intermediates. These radicals can then undergo further reactions. Another potential pathway is photochemical rearrangement to form lactones.[2]

Acid- and Base-Catalyzed Degradation

Both acidic and basic conditions can promote the keto-enol tautomerism.[3][4] While this is an isomerization and not a degradation in the strictest sense, the formation of the enol tautomer can facilitate other degradation reactions, such as oxidation or aldol-type condensations.

Experimental Protocols for Stability Testing

To obtain definitive stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradants.

General Experimental Workflow

The following workflow provides a general framework for conducting a forced degradation study.

Detailed Methodologies

The following table outlines specific conditions for forced degradation studies. The concentration of the stressor and the duration of the study should be adjusted to achieve a target degradation of 5-20%.

Table 4.1: Forced Degradation Conditions

| Stress Condition | Proposed Protocol | Analytical Considerations |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add HCl or H₂SO₄ to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C). | Neutralize samples before analysis. Monitor for the appearance of new peaks and disappearance of the parent peak by HPLC. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add NaOH to a final concentration of 0.1 M to 1 M. Incubate at a controlled temperature (e.g., 60°C). | Neutralize samples before analysis. Monitor for changes in the chromatogram. |

| Oxidation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature or slightly elevated temperature. | Quench the reaction if necessary (e.g., with sodium bisulfite). Analyze for oxidative degradation products. |

| Thermal Degradation | Store the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. | Monitor for changes in physical appearance and chromatographic profile. |

| Photostability | Expose the solid compound or a solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Protect a control sample from light. | Compare the chromatograms of the light-exposed and control samples. |

Development of a Stability-Indicating Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.

Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner to facilitate interpretation.

Table 5.1: Example Stability Data Table (Acid Hydrolysis at 60°C)

| Time (hours) | % Assay of Parent Compound | % Individual Impurity 1 | % Individual Impurity 2 | % Total Impurities | Mass Balance (%) |

| 0 | 100.0 | ND | ND | ND | 100.0 |

| 4 | 95.2 | 2.1 | 0.5 | 2.6 | 97.8 |

| 8 | 90.5 | 4.3 | 1.1 | 5.4 | 95.9 |

| 12 | 85.1 | 6.8 | 1.9 | 8.7 | 93.8 |

| 24 | 78.9 | 9.5 | 2.7 | 12.2 | 91.1 |

| ND: Not Detected |

Conclusion

While specific stability data for this compound is not extensively available, this guide provides a comprehensive framework for its storage, handling, and the assessment of its stability profile. Based on the chemistry of α-hydroxy ketones, the compound is likely susceptible to oxidative, photochemical, and acid/base-catalyzed degradation. The implementation of a robust forced degradation study, as outlined in this document, is essential for elucidating the specific degradation pathways and for the development of a stable formulation. The experimental protocols and data presentation formats provided herein offer a clear path for researchers and drug development professionals to generate the necessary data to ensure the quality and shelf-life of products containing this compound.

References

Commercial suppliers of 2-Hydroxy-2,4-dimethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethyl-3-pentanone, a sterically hindered α-hydroxy ketone. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis, physicochemical properties, and potential applications based on the chemistry of related compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in the literature, with many properties being computationally predicted. The following tables summarize the available experimental and computed data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3212-67-7 | PubChem[1] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | 2-hydroxy-2,4-dimethylpentan-3-one | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Computed Boiling Point | 166.1 ± 8.0 °C at 760 mmHg | Guidechem |

| Computed Flash Point | 60.7 ± 11.0 °C | Guidechem |

| Computed Density | 0.9 ± 0.1 g/cm³ | Guidechem |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value | Source |

| Kovats Retention Index (Standard Polar Column) | 1376 | NIST WebBook[1] |

| GC-MS Major Peaks (m/z) | 59, 43, 41 | PubChem[2] |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Enolate Oxidation

This protocol is a general procedure adapted for the specific synthesis of this compound from 2,4-dimethyl-3-pentanone.

Materials:

-

2,4-dimethyl-3-pentanone (Diisopropyl ketone)

-

Lithium diisopropylamide (LDA) solution in THF

-

(1S)-(+)-(10-camphorsulfonyl)oxaziridine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dimethyl-3-pentanone (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF (1.05 equivalents) dropwise to the stirred ketone solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Hydroxylation:

-

Dissolve (1S)-(+)-(10-camphorsulfonyl)oxaziridine (1.1 equivalents) in a minimal amount of anhydrous THF.

-

Add the oxaziridine solution dropwise to the enolate solution at -78 °C.

-

Continue stirring the reaction mixture at -78 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

α-Hydroxy ketones are versatile intermediates in organic synthesis. The presence of both a hydroxyl and a carbonyl group in close proximity allows for a range of chemical transformations.

General Reactivity Pathway:

Caption: General reactivity of α-hydroxy ketones.

Potential Applications in Drug Development

-

Scaffold for Bioactive Molecules: The functional groups of α-hydroxy ketones allow for further elaboration into more complex structures, making them valuable starting materials for the synthesis of compound libraries for high-throughput screening.

-

Enzyme Inhibition: The α-hydroxy ketone moiety can mimic the transition state of certain enzymatic reactions, leading to potential applications as enzyme inhibitors.

-

Precursor to Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic compounds, a common feature in many drug molecules.

Commercial Suppliers

As of late 2025, this compound is not widely available as a stock chemical from major suppliers. However, numerous companies specialize in the custom synthesis of fine chemicals and can produce this compound on request.

Table 3: Potential Custom Synthesis Providers

| Company | Website |

| Aurora Fine Chemicals[3] | aurorafinechemicals.com |

| Tocris Bioscience | tocris.com |

| ChemDesign[4] | chemdesign.com |

| Taros Chemicals[5] | taros.de |

| Dalton Pharma Services[6] | dalton.com |

| Enamine[7] | enamine.net |

| KareBay Biochem[8] | karebaybio.com |

Researchers and drug development professionals are advised to contact these or other custom synthesis providers to obtain this compound for their specific needs. It is recommended to request a certificate of analysis to ensure the purity and identity of the synthesized compound.

References

- 1. This compound | C7H14O2 | CID 547735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. aurorafinechemicals.com [aurorafinechemicals.com]

- 4. chemdesign.com [chemdesign.com]

- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 6. Custom Chemical Synthesis | Fine Chemical Services [dalton.com]

- 7. Custom Synthesis - Enamine [enamine.net]

- 8. Custom Organic Compounds Synthesis & Contract Synthesis Service | Karebay [karebaybio.com]

The Ascending Trajectory of Substituted Pentanone Derivatives in Therapeutic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in the scientific community. Within this landscape, substituted pentanone derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research into these multifaceted molecules, with a focus on their anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a synthesis of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Biological Activities of Substituted Pentanone Derivatives: A Quantitative Overview

Substituted pentanone derivatives have been the subject of numerous studies to elucidate their therapeutic potential. The following tables summarize the key quantitative data from this research, providing a comparative landscape of their efficacy across different biological domains.

Anti-inflammatory Activity

The anti-inflammatory potential of substituted pentanone derivatives, particularly Mannich bases of cyclopentanone, has been a significant area of investigation. These compounds have shown potent inhibitory effects on key inflammatory mediators.

| Compound Class | Specific Derivative | Assay | Target/Cell Line | IC50 Value (µM) | Reference |

| Mannich Base of Cyclohexanone | Dimethylamine derivative | Inhibition of protein denaturation | - | 1.93 | [1] |

| Mannich Base of Cyclohexanone | 2,6-dimethylmorpholine derivative | Inhibition of protein denaturation | - | 10.67 | [1] |

| Mannich Base of Cyclohexanone | Pyrrolidine derivative | Inhibition of protein denaturation | - | 10.72 | [1] |

| Benzylidene Cyclopentanone | Compound II3 | Carrageenan-induced rat paw edema | - | - (95.8% inhibition at 50 mg/kg) | [2] |

| Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich Base | Compound 4c | Inhibition of BSA denaturation | - | 25.3 | [3] |

| Asymmetrical Monocarbonyl Curcumin Analogs (AMACs) with Morpholine Mannich Base | Compound 4d | Inhibition of BSA denaturation | - | 26.3 | [3] |

Anticancer Activity

The cytotoxic effects of substituted pentanone derivatives against various cancer cell lines have been documented, highlighting their potential as novel anticancer agents.

| Compound Class | Specific Derivative | Cell Line | IC50 Value (µM) | Reference |

| Benzylidene-5-dimethylaminomethyl Cyclopentanone | Compound II3 | L1210 (Leukemia) | 2.93 - 18.06 | [2] |

| Anthraquinone Derivative | Compound 4 | PC3 (Prostate Cancer) | 4.65 |

Antimicrobial Activity

The antimicrobial efficacy of substituted pentanone and related derivatives has been evaluated against a range of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) being a key metric.

| Compound Class | Specific Derivative/Compound | Microorganism | MIC Value (µg/mL) | Reference |

| Adamantane Derivative | Compound 9 | S. epidermidis ATCC 12228 | 62.5 | [4] |

| Adamantane Derivatives | Compounds 9, 14, 15, 19 | Gram-positive bacteria | 62.5 - 1000 | [4] |

| Imidazole Derivative | HL1 | Staphylococcus aureus | 625 | [5] |

| Imidazole Derivative | HL1 | MRSA | 1250 | [5] |

| Imidazole Derivative | HL2 | Staphylococcus aureus & MRSA | 625 | [5] |

| Aurone Derivative | Compound 10 | Various pathogens | as low as 0.78 µM | [6][7][8] |

| Aurone Derivative | Compound 20 | Various pathogens | as low as 0.78 µM | [6][7][8] |

Neuroprotective and Antiviral Activities

Emerging research has also pointed towards the neuroprotective and antiviral potential of certain pentanone derivatives.

| Biological Activity | Compound Class | Specific Derivative | Assay/Model | EC50/IC50 Value | Reference |

| Neuroprotective | Cyclopentenone Prostaglandin | NEPP11 | Oxidative glutamate toxicity in HT22 cells | More potent than NEPP6 | [9] |

| Antiviral | Schizonepetin Derivative | M33 | Influenza virus H3N2 | IC50 = 13.7 µM | [10] |

| Antiviral | Schizonepetin Derivative | M34 | HSV-1 | IC50 = 17.1 µM | [10] |

| Antiviral | Camphene Derivative | 7a | Hantaan pseudovirus | IC50 = 5.0 - 14.8 µM | [11] |

| Antiviral | Camphene Derivative | 2a | Ebola virus | IC50 = 18.3 µM | [11] |

| Antiviral | Anthraquinone | Quinalizarin, Rhein, Alizarin | Ganciclovir-resistant HCMV | Superior to AD-169 strain | [12] |

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key in vitro assays cited in the literature.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13][14] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a series of dilutions of the test compounds in the culture medium.

-

Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds.

-

Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C with 5% CO₂.[16]

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter sterilize.

-

After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

-

Incubate the plate for 4 hours in a humidified incubator at 37°C with 5% CO₂ to allow for formazan crystal formation.[14]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[15][16]

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[14] A reference wavelength of >650 nm can be used for background correction.[14]

-

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophage cells upon stimulation with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.

Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[17][18]

Protocol:

-

Cell Culture and Seeding:

-

Compound Pre-treatment and LPS Stimulation:

-

Nitrite Measurement:

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.[18]

-

Collect the cell culture supernatants.

-

In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent.[19]

-

Incubate at room temperature for 10 minutes.[17]

-

Measure the absorbance at 550 nm using a microplate reader.[18]

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after a defined incubation period is the MIC.

General Protocol:

-

Preparation of Inoculum:

-

Grow the test microorganism (bacteria or fungi) in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

-

Mechanisms of Action: Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms by which substituted pentanone derivatives exert their biological effects is crucial for rational drug design and optimization. A key signaling pathway implicated in their anti-inflammatory and anticancer activities is the Nuclear Factor-kappa B (NF-κB) pathway.

Modulation of the NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.[22][23]

Several studies suggest that substituted pentanone derivatives can inhibit the NF-κB pathway at various points. For instance, 3-methyl-1,2-cyclopentanedione has been shown to reduce the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of downstream pro-inflammatory genes.[24]

Caption: Inhibition of the NF-κB signaling pathway by substituted pentanone derivatives.

Future Directions and Conclusion

The research landscape for substituted pentanone derivatives is vibrant and expanding. The diverse biological activities demonstrated by this class of compounds underscore their significant potential for the development of new therapeutic agents. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the pentanone core influence biological activity will be crucial for designing more potent and selective compounds.

-

In Vivo Efficacy and Safety: While in vitro studies have been promising, further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways modulated by these derivatives will provide a more complete understanding of their therapeutic effects.

-

Exploration of New Therapeutic Areas: The initial findings on neuroprotective and antiviral activities warrant further investigation to uncover the full therapeutic potential of substituted pentanones.

References

- 1. researchgate.net [researchgate.net]

- 2. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of the antiviral activity of anthraquinones, anthrones and anthraquinone derivatives against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. KEGG PATHWAY: hsa04064 [genome.jp]

- 21. Inhibitors of NF-kappaB signaling: 785 and counting [pubmed.ncbi.nlm.nih.gov]